Ethyl 5-bromo-2-cyano-4-fluorobenzoate
Description
Ethyl 5-bromo-2-cyano-4-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at position 5, a cyano group at position 2, and a fluorine atom at position 4 on the aromatic ring. The ethyl ester group at the carboxyl position enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features—halogen and cyano substituents—impart unique electronic and steric properties, influencing reactivity in cross-coupling reactions and nucleophilic substitutions.
Properties
CAS No. |
1805104-10-2 |
|---|---|
Molecular Formula |
C10H7BrFNO2 |
Molecular Weight |
272.07 g/mol |
IUPAC Name |
ethyl 5-bromo-2-cyano-4-fluorobenzoate |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-8(11)9(12)3-6(7)5-13/h3-4H,2H2,1H3 |
InChI Key |
WSOVKENFAFUDBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1C#N)F)Br |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C#N)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related benzoate esters and halogenated aromatic compounds, emphasizing substituent effects on physicochemical properties and reactivity.
Table 1: Substituent Effects in Analogous Benzoate Esters
Key Comparisons:
Electronic Effects: The 5-bromo and 4-fluoro substituents in Ethyl 5-bromo-2-cyano-4-fluorobenzoate induce electron-withdrawing effects, analogous to the ketone group in ethyl pyruvate . These effects polarize the aromatic ring, enhancing electrophilic substitution at meta/para positions. In contrast, amino-substituted compounds like TAS-103 exhibit electron-donating effects, altering redox potentials and binding affinity in biological systems.
Ethyl esters (e.g., ethyl pyruvate ) generally improve lipid solubility, aiding membrane permeability—a trait shared with this compound.
Reactivity in Synthesis: Bromine at position 5 enables Suzuki or Ullmann couplings, similar to brominated intermediates in pharmaceutical synthesis (e.g., TAS-103’s halogenated precursors ). The cyano group may act as a directing group in electrophilic substitutions, akin to amide functionalities in helicates .
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